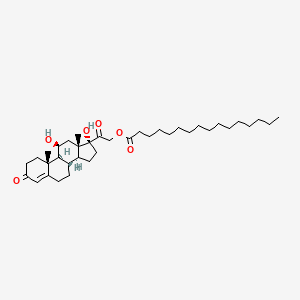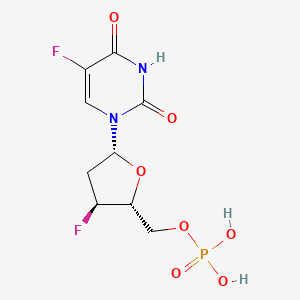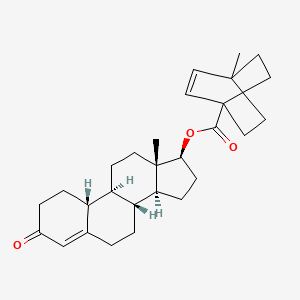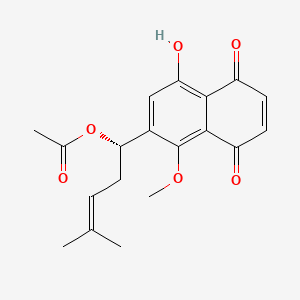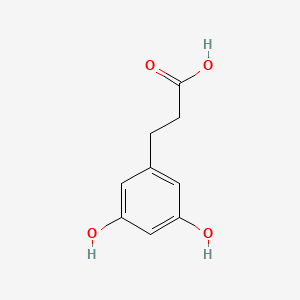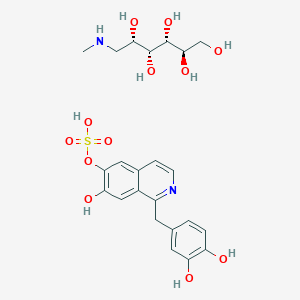![molecular formula C18H21Cl2N3O3S B1199326 (2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester is a pyrrolidinecarboxylic acid and a carboxylic acid.
Scientific Research Applications
Antioxidant Activity
The compound "(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester" shares structural similarity with various oxadiazole derivatives. The 1,3,4-oxadiazole moiety, in particular, has been studied extensively for its antioxidant properties. For instance, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and showed significant free-radical scavenging ability in DPPH and ferric reducing antioxidant power (FRAP) assays (Shakir, Ariffin, & Abdulla, 2014). Similarly, a comparison between the antioxidant activity of 2,5-disubstituted 1,3,4-oxadiazoles containing heteroaromatic rings and aromatic rings demonstrated that compounds with aromatic groups at the 2nd position exhibited significant activity, emphasizing the influence of structural variation on antioxidant properties (Maheshwari, Chawla, & Saraf, 2011).
Antitumor Activity
The antitumor potential of oxadiazole derivatives has also been explored. Notably, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and tested for antitumor activity against a panel of 11 cell lines in vitro. One of the compounds exhibited potent activity, indicating the therapeutic potential of such structures (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Synthesis and Characterization
The synthesis and characterization of compounds containing the 1,3,4-oxadiazole moiety are crucial for understanding their properties and potential applications. Various studies have described the synthesis of novel derivatives and their subsequent characterization using techniques like IR, NMR, and HRMS. For instance, the synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid have been documented, illustrating the diverse applications and the importance of structural characterization (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).
Optical Properties
The optical properties of compounds containing the 1,3,4-oxadiazole moiety have been a subject of interest as well. A study on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives showed that their absorption and emission were less correlated with substituent groups, indicating the potential for tailoring optical properties for specific applications (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
properties
Product Name |
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester |
|---|---|
Molecular Formula |
C18H21Cl2N3O3S |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H21Cl2N3O3S/c1-18(2,3)26-17(24)23-8-4-5-14(23)15-21-22-16(25-15)27-10-11-6-7-12(19)9-13(11)20/h6-7,9,14H,4-5,8,10H2,1-3H3/t14-/m0/s1 |
InChI Key |
JDZKHMFWSIVDHP-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



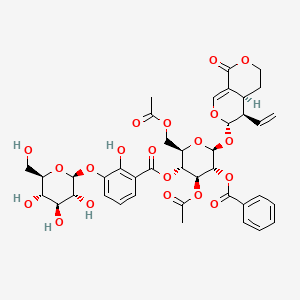
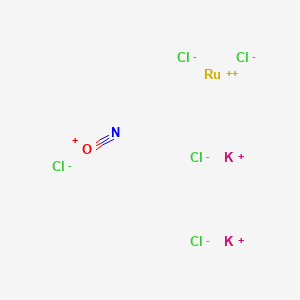
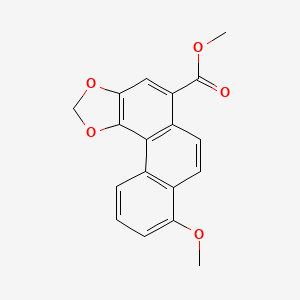
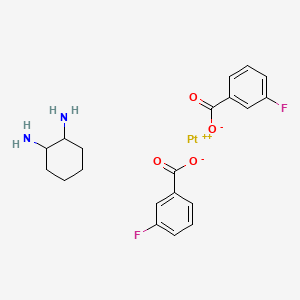
![2-[(3R,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1199249.png)
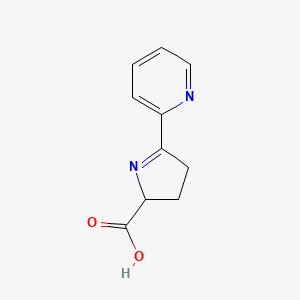
![5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine;formate](/img/structure/B1199254.png)
